molecular formula C5H9IO2 B1302964 2-(Iodomethyl)-1,4-dioxane CAS No. 64179-17-5

2-(Iodomethyl)-1,4-dioxane

Cat. No.: B1302964
CAS No.: 64179-17-5
M. Wt: 228.03 g/mol
InChI Key: WWQGIZUTLRNTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodomethyl)-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,4-dioxane typically involves the iodination of 1,4-dioxane derivatives. One common method includes the reaction of 1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents such as sodium periodate or manganese dioxide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Sodium periodate, manganese dioxide, and periodic acid in vanadium pentoxide.

    Substitution: Nucleophiles such as amines, thiols, and azides.

    Reduction: Lithium aluminum hydride and other hydride donors.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl derivatives of 1,4-dioxane.

Scientific Research Applications

2-(Iodomethyl)-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,4-dioxane involves its reactivity towards nucleophiles and oxidizing agents. The iodomethyl group is a key functional group that undergoes various transformations, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

  • 2-(Bromomethyl)-1,4-dioxane
  • 2-(Chloromethyl)-1,4-dioxane
  • 2-(Fluoromethyl)-1,4-dioxane

Comparison: 2-(Iodomethyl)-1,4-dioxane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions. This increased reactivity can be advantageous in certain synthetic applications where rapid and efficient transformations are desired.

Properties

IUPAC Name

2-(iodomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQGIZUTLRNTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376693
Record name 2-(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64179-17-5
Record name 2-(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 2
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 3
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 4
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 5
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 6
2-(Iodomethyl)-1,4-dioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.